molecular formula C8H7BrF3NO B2471776 5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 1373243-81-2

5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B2471776
CAS No.: 1373243-81-2
M. Wt: 270.049
InChI Key: BNPIMUVHBBOWQL-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with a bromomethyl group and a trifluoroethoxy group

Scientific Research Applications

5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: Its unique chemical properties make it suitable for the development of advanced materials, such as polymers and coatings.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced using trifluoromethyl triflate as a reagent.

    Bromomethylation: The bromomethyl group can be introduced through a bromomethylation reaction, which typically involves the use of bromomethylating agents such as bromoform or dibromomethane under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The trifluoroethoxy group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a corresponding aldehyde or carboxylic acid.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene: Similar structure but with a benzene ring instead of a pyridine ring.

    5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.

Uniqueness

5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)pyridine is unique due to the presence of both a bromomethyl group and a trifluoroethoxy group on a pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-(bromomethyl)-2-(2,2,2-trifluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c9-3-6-1-2-7(13-4-6)14-5-8(10,11)12/h1-2,4H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPIMUVHBBOWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CBr)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373243-81-2
Record name 5-(bromomethyl)-2-(2,2,2-trifluoroethoxy)pyridine
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